molecular formula C19H21FN4OS B2675175 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide CAS No. 941901-09-3

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide

货号: B2675175
CAS 编号: 941901-09-3
分子量: 372.46
InChI 键: SRBYKIOHQHGALR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide is a heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group at position 2 and a cyclohexanecarboxamide-linked ethyl chain at position 4. Such fused heterocycles are known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The 3-fluorophenyl substituent may enhance lipophilicity and target binding, while the cyclohexanecarboxamide group could influence pharmacokinetic properties like solubility and metabolic stability.

属性

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c20-15-8-4-7-14(11-15)17-22-19-24(23-17)16(12-26-19)9-10-21-18(25)13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYKIOHQHGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide is a synthetic compound that incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which has been widely studied for its biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H19FN6OS
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 1325698-88-1

The compound features a thiazole and triazole ring system which is known for its diverse pharmacological activities.

Antiviral Activity

Research indicates that compounds containing triazole moieties exhibit significant antiviral properties. A study demonstrated that derivatives of triazoles can inhibit the SARS-CoV-2 spike protein with promising IC50 values. For instance, related compounds showed IC50 values around 75.98 nM against the Omicron variant and 74.51 nM against the original SARS-CoV-2 strain .

Anticancer Properties

Thiazolo[3,2-b][1,2,4]triazole derivatives have been linked to anticancer activity through various mechanisms:

  • Mechanism of Action : The anticancer effects are often attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation.
  • Case Study : In vitro studies on triazole derivatives have shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective cytotoxicity .

Antibacterial and Antifungal Activities

Compounds with similar structures have also been investigated for their antibacterial and antifungal activities:

  • Bacterial Inhibition : Some thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : These compounds have also shown promise in inhibiting fungal growth, making them candidates for further development as antifungal agents .

Mechanistic Studies

Mechanistic studies involving molecular docking have elucidated how this compound interacts with biological targets:

  • Binding Affinity : Docking studies revealed strong interactions with key amino acids in target proteins, indicating a high binding affinity which correlates with observed biological activity .

Data Summary Table

Activity TypeTarget/OrganismIC50 Value (nM)Reference
AntiviralSARS-CoV-2 Spike Protein75.98
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AntibacterialVarious BacteriaNot specified
AntifungalVarious FungiNot specified

科学研究应用

Biological Activities

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide has shown promising biological activities:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The thiazole and triazole moieties are known for their effectiveness against bacterial and fungal infections .
  • Anticancer Potential : Research has highlighted the potential of thiazolo-triazole derivatives in inhibiting cancer cell proliferation. The compound's ability to interact with specific cellular targets may contribute to its anticancer effects .
  • G Protein-Coupled Receptor Modulation : Some derivatives have been studied for their interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. This interaction can lead to therapeutic effects in conditions such as hypertension and diabetes .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolo-triazoles exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Anticancer Activity : In vitro studies showed that certain thiazolo-triazole derivatives inhibited the growth of cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways .
  • GPCR Interaction : Research indicated that some derivatives could act as agonists or antagonists at specific GPCRs, influencing pathways related to pain perception and inflammation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic System Analogues

a) Thiazolo[3,2-b][1,2,4]triazole Derivatives
  • 6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b): This compound () shares the thiazolo[3,2-b][1,2,4]triazole core but is substituted with bromophenyl (position 6) and methoxyphenyl (position 2) groups. It demonstrated high synthetic yield (89%) and stability, with spectral data confirming its structure.
b) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Compounds from feature a triazolo-thiadiazole core instead of thiazolo-triazole. These derivatives exhibit broad-spectrum antimicrobial activity (e.g., MIC values ≤1 µg/mL against Staphylococcus aureus), antiviral effects (HIV-1 inhibition), and enzyme inhibition (e.g., acetylcholinesterase).

Substituent-Based Analogues

a) Fluorophenyl-Containing Compounds
  • GW583340 : This kinase inhibitor () includes a 3-fluorophenylmethoxy group and a thiazolylcarboxamide side chain. Its structure highlights the role of fluorophenyl groups in enhancing binding affinity to hydrophobic enzyme pockets, a property likely shared by the target compound .
  • Flubenzimine : A pesticide () with a trifluoromethylphenyl group, emphasizing the use of fluorine in agrochemicals to improve stability and bioactivity. However, its benzimidazole core differs significantly from the target compound’s fused triazole system .
b) Carboxamide-Functionalized Analogues
  • N-Phenylhexanamide Triazole Derivatives (): These compounds feature alkylamide chains linked to triazole rings. While their aqueous click chemistry synthesis differs from the target compound’s HgO-mediated cyclization (), the carboxamide group is critical for hydrogen bonding in biological targets .

Functional Activity Comparisons

Compound Core Structure Key Substituents Biological Activity Source
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, cyclohexanecarboxamide Predicted: Enzyme inhibition, antimicrobial N/A
6-Bromo-2-methoxyphenyl derivative (10b) Thiazolo[3,2-b][1,2,4]triazole 4-Bromophenyl, 4-methoxyphenyl Synthetic focus; no bioactivity reported
Triazolo-thiadiazole derivatives [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Variable alkylamide chains Antimicrobial, antiviral, enzyme inhibition
GW583340 Quinazolinamine 3-Fluorophenylmethoxy, thiazolyl Kinase inhibition (e.g., EGFR)

Key Research Findings

Impact of Fluorophenyl Substituents : Fluorine at the 3-position on aromatic rings enhances lipophilicity and metabolic stability, as seen in GW583340 () and flubenzimine (). This suggests the target compound’s 3-fluorophenyl group may improve its pharmacokinetic profile .

Role of Carboxamide Side Chains : Alkylamide fragments in triazolo-thiadiazole derivatives () correlate with increased antimicrobial and enzyme inhibitory activities. The cyclohexanecarboxamide in the target compound may similarly enhance target binding via hydrogen bonding or hydrophobic interactions .

Core Heterocycle Differences : Thiazolo-triazole systems (e.g., 10b in ) are less studied than triazolo-thiadiazoles (), but their structural rigidity may offer unique binding modes compared to more flexible analogues.

常见问题

Q. What are the standard synthetic routes for N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the thiazolo-triazole core via cyclocondensation of substituted thioamides with hydrazine derivatives under reflux conditions (e.g., acetonitrile or ethanol as solvents) .
  • Step 2: Alkylation of the thiazolo-triazole intermediate with ethylenediamine derivatives to introduce the ethyl linker.
  • Step 3: Coupling the intermediate with cyclohexanecarboxamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during coupling steps.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming regiochemistry of the thiazolo-triazole core and verifying substituent positions (e.g., distinguishing 3-fluorophenyl vs. 4-fluorophenyl isomers) .
  • HPLC-MS: Used to assess purity (>95%) and detect trace byproducts (e.g., unreacted intermediates or oxidation products) .
  • X-ray Crystallography: Resolves ambiguities in molecular geometry, particularly the spatial arrangement of the fluorophenyl and cyclohexanecarboxamide groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Catalyst Screening: Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency for the thiazolo-triazole core, reducing reaction times from 24h to 8h .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve coupling reaction yields by stabilizing reactive intermediates, whereas protic solvents (ethanol) favor cyclization steps .
  • Temperature Control: Lower temperatures (0–5°C) during coupling steps minimize side reactions like epimerization .

Q. What strategies address contradictory biological activity data in different assays?

Discrepancies in IC₅₀ values across studies often arise from:

  • Assay Conditions: Variations in pH (e.g., 7.4 vs. 6.5) can alter protonation states of the triazole ring, affecting target binding .
  • Substituent Effects: The 3-fluorophenyl group may exhibit enhanced lipophilicity compared to 4-fluorophenyl analogues, influencing membrane permeability in cell-based assays .
  • Metabolic Stability: Rapid hepatic clearance of the ethyl linker in rodent models may underestimate in vitro potency .

Q. How can computational methods guide SAR studies for this compound?

  • Docking Simulations: Predict binding modes with biological targets (e.g., kinases or GPCRs) by modeling interactions between the fluorophenyl group and hydrophobic binding pockets .
  • QSAR Models: Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with antimicrobial or antitumor activity .
  • MD Simulations: Assess conformational flexibility of the cyclohexanecarboxamide group to optimize steric compatibility with enzyme active sites .

Key Recommendations for Researchers

  • Prioritize regiochemical analysis during synthesis to avoid isomeric contamination.
  • Validate biological activity in pH-controlled assays to account for ionization effects.
  • Use hybrid computational-experimental approaches to accelerate lead optimization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。